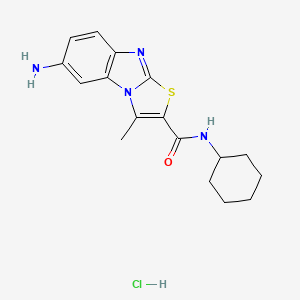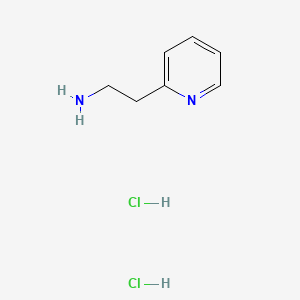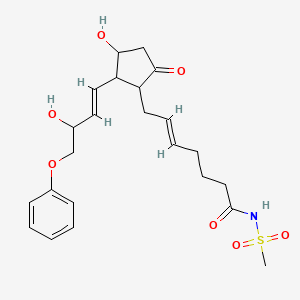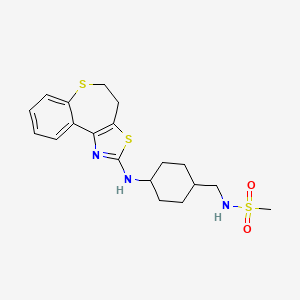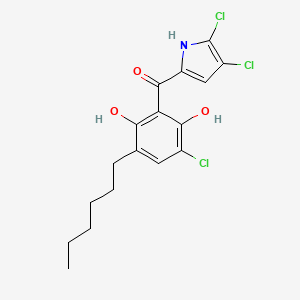
Celastramycin A
描述
- Celastramycin A 是一种抗生素化合物,从寄生在卫矛科植物中的内生细菌链霉菌MaB-QuH-8 中分离得到。
- 它对多种革兰氏阳性菌和分枝杆菌(包括多重耐药菌株)表现出强效活性 .
- 该化合物的化学结构以苯甲酰吡咯型骨架为特征。
科学研究应用
- Celastramycin A 在各个领域具有潜在的应用:
免疫抑制剂: 在体外果蝇培养系统中,this compound 表现出强大的免疫抑制效应.
抗炎: 它抑制人脐静脉内皮细胞 (HUVECs) 中的 IL-8 产生.
先导化合物: 研究人员认为它是新型免疫抑制剂的先导化合物.
作用机制
- Celastramycin A 发挥其作用的确切机制仍然是研究的活跃领域。
- 它可能靶向参与免疫反应和炎症的特定分子通路。
生化分析
Biochemical Properties
Celastramycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of Gram-positive bacteria and mycobacteria with a minimal inhibitory concentration as low as 0.05 μg/ml . This compound also suppresses the production of interleukin-8 (IL-8) in human umbilical vein endothelial cells when stimulated by tumor necrosis factor-alpha (TNF-α), with an IC50 value of 0.01 μg/ml . The compound interacts with the zinc finger protein ZFC3H1, which modulates IL-8 transcription .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human umbilical vein endothelial cells, it potently inhibits the production of IL-8, a key inflammatory cytokine . In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, this compound inhibits cell proliferation and reduces cytosolic reactive oxygen species levels . It also influences cell signaling pathways by reducing the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB, leading to decreased secretion of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. This compound binds to the zinc finger protein ZFC3H1, which participates in the transcriptional activation of IL-8 . The compound also reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, impairing aerobic metabolism and pro-inflammatory signaling . These interactions result in the suppression of inflammatory responses and the inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability when stored at -20°C, with a shelf life of up to four years . In in vitro studies, this compound has shown potent immunosuppressive effects in the ex vivo Drosophila culture system, with an IC50 value of 0.008 μg/ml . Long-term effects on cellular function include the sustained inhibition of IL-8 production and the reduction of reactive oxygen species levels in pulmonary artery smooth muscle cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension, this compound inhibits cell proliferation in a dose-dependent manner, with minimal effects on cells from healthy donors . Higher doses of this compound have been associated with reduced cytosolic reactive oxygen species levels and improved mitochondrial energy metabolism . The toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound reduces the protein levels of hypoxia-inducible factor-1α and nuclear factor-κB in pulmonary artery smooth muscle cells, leading to improved mitochondrial energy metabolism and reduced secretion of inflammatory cytokines . These interactions suggest that this compound may influence metabolic flux and metabolite levels in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound binds to the zinc finger protein ZFC3H1, which modulates IL-8 transcription and participates in the transcriptional activation of IL-8 . This interaction may influence the localization and accumulation of this compound within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound binds to the zinc finger protein ZFC3H1, which may direct it to specific compartments or organelles involved in the transcriptional activation of IL-8 . This localization is crucial for the compound’s activity and function in modulating inflammatory responses and inhibiting cell proliferation.
准备方法
- 不幸的是,Celastramycin A 的具体合成路线和工业生产方法在文献中没有得到广泛的记载。
- 研究人员主要集中于从天然来源分离它。
化学反应分析
- Celastramycin A 会发生各种反应,但详细的机理研究有限。
- 常见的反应包括氧化、还原和取代反应。
- 这些反应中使用的试剂和条件还有待进一步探索。
- 这些反应产生的主要产物没有得到广泛报道。
相似化合物的比较
- Celastramycin A 的独特性在于它的苯甲酰吡咯骨架。
- 不幸的是,文献中报道的类似化合物有限。
属性
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMZQVPJOAFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432706 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491600-94-3 | |
| Record name | Celastramycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular mechanism of Celastramycin A?
A1: this compound exerts its effects by binding to Zinc Finger C3H1 Domain-Containing Protein (ZFC3H1), previously an uncharacterized zinc finger protein. [, , ] This interaction disrupts the ability of ZFC3H1 to act as a transcriptional activator of Interleukin-8 (IL-8), a key inflammatory cytokine. [, ] Furthermore, this compound binding to ZFC3H1 appears to influence cellular responses to oxidative stress and impact mitochondrial energy metabolism. []
Q2: What is the impact of this compound on Pulmonary Arterial Hypertension (PAH)?
A2: Studies indicate that this compound shows promise as a potential therapeutic agent for PAH. [, , ] It demonstrates a selective inhibitory effect on the proliferation of Pulmonary Artery Smooth Muscle Cells (PASMCs) derived from PAH patients, while exhibiting minimal effects on healthy donor PASMCs. [, ]
Q3: How does this compound affect inflammation and oxidative stress in the context of PAH?
A3: this compound treatment has been linked to reduced protein levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-κB (NF-κB) in PAH-PASMCs. [] HIF-1α is known to be upregulated in PAH, contributing to metabolic shifts, while NF-κB plays a central role in inflammatory signaling. The observed reduction in these factors likely contributes to this compound's anti-inflammatory effects and its ability to reduce cytosolic Reactive Oxygen Species (ROS) levels. []
Q4: Has this compound shown efficacy against any bacterial pathogens?
A4: Yes, in vitro studies have revealed that this compound displays antibacterial activity, notably against Pasteurella sp. and Mannheimia sp., both Gram-negative veterinary pathogens with zoonotic potential. [] It exhibits promising Minimum Inhibitory Concentration (MIC) values against these bacteria, highlighting its potential as a lead compound for developing novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


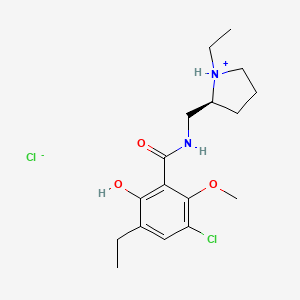
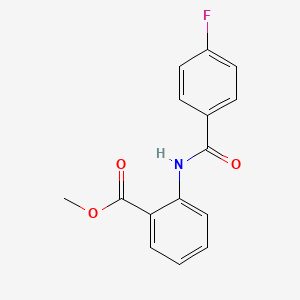

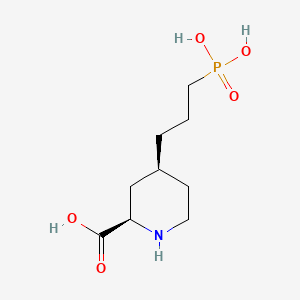

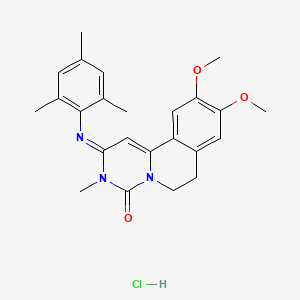
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

